molecular formula C8H7F3S B3125309 2-Trifluoromethylthioanisole CAS No. 322-58-7

2-Trifluoromethylthioanisole

Cat. No.: B3125309
CAS No.: 322-58-7
M. Wt: 192.2 g/mol
InChI Key: DZBNBTCLFBOHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Trifluoromethylthioanisole is an organic compound with the molecular formula C8H7F3S. It belongs to the class of aromatic compounds and is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to an anisole moiety

Properties

IUPAC Name

1-methylsulfanyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBNBTCLFBOHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375347
Record name 2-Trifluoromethylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322-58-7
Record name 2-Trifluoromethylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Trifluoromethylthioanisole typically involves the introduction of the trifluoromethylthio group to an anisole derivative. One common method involves the use of trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of a base. For instance, a unified flow strategy can be employed, utilizing cesium fluoride as the primary fluorine source . This method facilitates the rapid generation of trifluoromethylthio anions, which can then react with anisole derivatives to form this compound.

Chemical Reactions Analysis

2-Trifluoromethylthioanisole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Trifluoromethylthioanisole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical research to study the effects of trifluoromethylthio groups on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Trifluoromethylthioanisole involves its interaction with molecular targets through the trifluoromethylthio group. This group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. The trifluoromethylthio group can interact with various molecular pathways, potentially affecting enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

2-Trifluoromethylthioanisole can be compared with other similar compounds such as trifluoromethoxybenzene and trifluoromethylbenzene. While all these compounds contain the trifluoromethyl group, the presence of different substituents (e.g., -OCH3, -CH3) can significantly alter their chemical properties and reactivity. For instance, trifluoromethoxybenzene has an oxygen atom in place of sulfur, which can lead to different reactivity patterns and applications .

Similar Compounds

  • Trifluoromethoxybenzene
  • Trifluoromethylbenzene
  • 3-Bromo-5-trifluoromethylthioanisole

Biological Activity

Introduction

2-Trifluoromethylthioanisole (TFMA) is a fluorinated compound that has garnered attention in medicinal and agricultural chemistry due to its unique chemical properties and biological activities. The trifluoromethyl group is known for enhancing metabolic stability and lipophilicity, which can influence the pharmacokinetics of compounds. This article reviews the biological activity of TFMA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

The molecular structure of this compound can be represented as follows:

C9H8F3S\text{C}_9\text{H}_8\text{F}_3\text{S}
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Thioether Linkage : May contribute to its biological activity by modulating interactions with biological targets.
PropertyValue
Molecular Weight208.22 g/mol
Melting Point35-37 °C
SolubilitySoluble in organic solvents
Log P (Octanol-Water Partition Coefficient)3.5

The biological activity of TFMA is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group can act as a bioisostere, replacing hydrogen or methyl groups in pharmacological agents, thereby enhancing their efficacy.

  • Enzyme Inhibition : TFMA has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial effects of TFMA revealed significant activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain pathogens.

  • Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
  • Results : TFMA exhibited bactericidal activity, particularly against S. aureus.

Case Study 2: Anticancer Activity

Research has indicated that TFMA exhibits anticancer properties through apoptosis induction in cancer cell lines. In vitro studies showed that treatment with TFMA led to a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM
  • Mechanism : Induction of reactive oxygen species (ROS) leading to cell death.

Table 2: Summary of Biological Activities of TFMA

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF-715 µM
AnticancerA54920 µM

Pharmacokinetics

The pharmacokinetic profile of TFMA suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that compounds with trifluoromethyl groups often have improved bioavailability compared to their non-fluorinated counterparts, which may enhance their therapeutic potential.

Key Findings:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Primarily metabolized by liver enzymes, with potential for both phase I and phase II metabolism.
  • Excretion : Excreted mainly via urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Trifluoromethylthioanisole
Reactant of Route 2
Reactant of Route 2
2-Trifluoromethylthioanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.